3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrido[2,3-d]pyrimidine core with a piperazine moiety, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step procedures. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Another similar compound with a pyrido[2,3-d]pyrimidine core, known for its antiproliferative activity.
2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound features a piperazine moiety and has been explored for its potential therapeutic applications.
Uniqueness
What sets 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and heterocyclic structure. This allows it to exhibit a diverse range of biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14(27)15-4-6-16(7-5-15)24-9-11-25(12-10-24)18(28)13-26-20(29)17-3-2-8-22-19(17)23-21(26)30/h2-8H,9-13H2,1H3,(H,22,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKAYQLDEFAUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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